molecular formula C12H19NO2 B14899176 3-(1-((2-Methoxyethyl)(methyl)amino)ethyl)phenol

3-(1-((2-Methoxyethyl)(methyl)amino)ethyl)phenol

Cat. No.: B14899176
M. Wt: 209.28 g/mol
InChI Key: BLGRCDBEHKPUQA-UHFFFAOYSA-N
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Description

3-(1-((2-Methoxyethyl)(methyl)amino)ethyl)phenol is an organic compound with the molecular formula C12H19NO2 It is a phenolic compound with a methoxyethyl and methylamino substituent on the ethyl chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1-((2-Methoxyethyl)(methyl)amino)ethyl)phenol typically involves the reaction of 3-(1-hydroxy-2-(methylamino)ethyl)phenol with 2-methoxyethyl chloride under basic conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

3-(1-((2-Methoxyethyl)(methyl)amino)ethyl)phenol can undergo various chemical reactions, including:

    Oxidation: The phenolic group can be oxidized to form quinones.

    Reduction: The amino group can be reduced to form secondary amines.

    Substitution: The methoxyethyl group can be substituted with other alkyl or aryl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Substitution reactions often require the presence of a strong base like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Secondary amines and other reduced derivatives.

    Substitution: Various alkyl or aryl substituted phenols.

Scientific Research Applications

3-(1-((2-Methoxyethyl)(methyl)amino)ethyl)phenol has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activity, including antimicrobial and antioxidant properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 3-(1-((2-Methoxyethyl)(methyl)amino)ethyl)phenol involves its interaction with specific molecular targets and pathways. The phenolic group can interact with enzymes and receptors, modulating their activity. The amino group can form hydrogen bonds with biological molecules, influencing their function. The methoxyethyl group can enhance the compound’s solubility and bioavailability.

Comparison with Similar Compounds

Similar Compounds

    3-(1-Hydroxy-2-(methylamino)ethyl)phenol: Similar structure but lacks the methoxyethyl group.

    2-Amino-3-methylphenol: Similar phenolic structure but with different substituents.

    2-Hydroxymethylphenol: Similar phenolic structure with a hydroxymethyl group.

Uniqueness

3-(1-((2-Methoxyethyl)(methyl)amino)ethyl)phenol is unique due to the presence of the methoxyethyl group, which can enhance its solubility and bioavailability. This makes it a valuable compound for various applications in chemistry, biology, and medicine.

Properties

Molecular Formula

C12H19NO2

Molecular Weight

209.28 g/mol

IUPAC Name

3-[1-[2-methoxyethyl(methyl)amino]ethyl]phenol

InChI

InChI=1S/C12H19NO2/c1-10(13(2)7-8-15-3)11-5-4-6-12(14)9-11/h4-6,9-10,14H,7-8H2,1-3H3

InChI Key

BLGRCDBEHKPUQA-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC(=CC=C1)O)N(C)CCOC

Origin of Product

United States

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